2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide
説明
特性
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-12-21-17(24-22-12)15-4-3-9-19-18(15)26-11-16(23)20-10-13-5-7-14(25-2)8-6-13/h3-9H,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBFTUGFUUWJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NCC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, including pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.55 g/mol. The structure features a thioether linkage and an oxadiazole moiety, which are known to enhance biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have shown that derivatives containing the oxadiazole ring possess significant antibacterial and antifungal properties. For instance, compounds with oxadiazole moieties have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative pathogens like Escherichia coli .
- Anticancer Properties : Compounds similar to the target molecule have been evaluated for their anticancer potential. In vitro studies have reported that certain derivatives inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . For example, compounds featuring the oxadiazole group have shown promising results in human colon cancer cell lines.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The thioether and oxadiazole functionalities may interact with specific enzymes involved in cellular processes, leading to inhibition of growth in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in bacterial cells, contributing to their antimicrobial activity .
- Gene Expression Modulation : Research indicates that these compounds may alter the expression of genes related to inflammation and apoptosis, further supporting their therapeutic potential in inflammatory diseases and cancer .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluating a series of oxadiazole derivatives found that one compound exhibited an MIC (Minimum Inhibitory Concentration) of 2 μg/ml against S. aureus, comparable to standard antibiotics .
| Compound | MIC (μg/ml) | Target Pathogen |
|---|---|---|
| Compound A | 2 | S. aureus |
| Compound B | 4 | E. coli |
| Compound C | 8 | P. aeruginosa |
類似化合物との比較
Table 1: Key Structural Features and Substituents
Key Observations:
Heterocyclic Core: The target’s pyridine-oxadiazole system differs from benzamide (e.g., compound 45 ) or triazole-based analogs (e.g., ).
Substituent Effects : The 4-(methylthio)benzyl group in the target compound may improve metabolic stability compared to nitro or halogenated substituents (e.g., compound 45’s dichloropyridinyl group ).
Thioether Linkage : Common across all analogs, this group likely contributes to conformational flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or hydrophobic effects).
Key Observations:
Bioactivity Inference : Compounds with 1,2,4-oxadiazole and thioether motifs (e.g., ) are frequently associated with kinase inhibition or antimicrobial activity. The target’s methylthio group may enhance membrane permeability, a critical factor in drug design.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound, particularly in controlling regioselectivity and minimizing side products?
Answer:
Synthesis optimization requires meticulous control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyridine-thioether junction .
- Temperature : Reactions involving oxadiazole formation often require reflux (80–110°C) to activate cyclization while avoiding thermal degradation .
- Catalysts : Bases like K₂CO₃ or Et₃N facilitate thioether bond formation, as seen in analogous acetamide syntheses .
- Purification : Multi-step purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by HPLC (C18 columns, acetonitrile/water mobile phases) ensures >95% purity .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies thioether (–S–), acetamide (–CONH–), and oxadiazole proton environments. Aromatic protons in the pyridine and benzyl groups appear at δ 7.1–8.5 ppm, while methylthio groups resonate at δ 2.5–2.7 ppm .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and quantifies impurities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-methyl-1,2,4-oxadiazole and methylthio groups in bioactivity?
Answer:
- Analog synthesis : Replace the 3-methyl group on the oxadiazole with hydrogen, ethyl, or aryl substituents to assess steric/electronic effects .
- Methylthio modification : Substitute the 4-(methylthio)benzyl group with sulfoxide or sulfone derivatives to study redox sensitivity .
- Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities .
Advanced: What experimental strategies address discrepancies in reported bioactivity data across different cell lines or assay conditions?
Answer:
- Standardized protocols : Use identical cell lines (e.g., HEK293, HepG2) and assay buffers (pH 7.4, 1% DMSO) to minimize variability .
- Metabolic stability testing : Incubate the compound with liver microsomes to identify cytochrome P450 interactions that may alter activity .
- Orthogonal assays : Validate results using both cell-based (e.g., MTT) and biochemical (e.g., enzyme inhibition) assays .
Advanced: How can computational modeling predict degradation pathways under physiological conditions?
Answer:
- DFT calculations : Simulate hydrolysis of the acetamide bond or oxadiazole ring opening at varying pH levels (e.g., pH 2–9) .
- MD simulations : Model interactions with water molecules to identify vulnerable sites (e.g., thioether linkages) .
- LC-MS/MS : Validate predicted degradation products (e.g., sulfonic acid derivatives) in accelerated stability studies (40°C/75% RH) .
Advanced: What methodologies resolve contradictions in cytotoxicity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution in rodent models to clarify bioavailability issues .
- Metabolite identification : Use HR-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
- Dose-response refinement : Adjust dosing regimens (e.g., QD vs. BID) to align in vitro IC₅₀ values with in vivo efficacy .
Basic: How should researchers handle the compound’s stability during storage and handling?
Answer:
- Storage : Store lyophilized powder at –20°C under argon to prevent oxidation of the methylthio group .
- Solubility : Prepare fresh solutions in DMSO (≤10 mM) to avoid precipitation; confirm stability via UV-Vis scans (200–400 nm) .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
Answer:
- Co-eluting impurities : Use UPLC with a BEH C18 column (1.7 µm particles) for enhanced resolution .
- Low-abundance degradants : Employ LC-QTOF-MS with MSE data-independent acquisition to capture fragment ions of minor species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
